S-(2-Amino-2-carboxyethyl)-D-homocysteine

Description

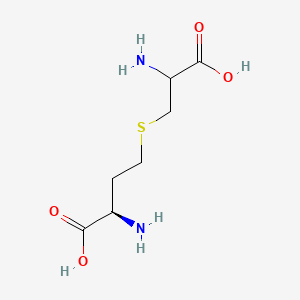

S-(2-Amino-2-carboxyethyl)-D-homocysteine, also known as D-Allocystathionine (CAS: 2998-83-6), is a sulfur-containing amino acid derivative with the molecular formula C₇H₁₄N₂O₄S and a molecular weight of 222.26 g/mol . Structurally, it is characterized by a D-configuration at the chiral centers, distinguishing it from its L-isomer, L-Cystathionine (CAS: 56-88-2).

D-Allocystathionine is a non-proteinogenic amino acid and an isomer of L-Cystathionine, a key intermediate in the transsulfuration pathway of methionine metabolism . While its biological role is less defined compared to the L-form, its D-stereochemistry may confer unique biochemical interactions, particularly in synthetic or diagnostic applications.

Properties

CAS No. |

6899-07-6 |

|---|---|

Molecular Formula |

C7H14N2O4S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

(2R)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m1/s1 |

InChI Key |

ILRYLPWNYFXEMH-CNZKWPKMSA-N |

Isomeric SMILES |

C(CSCC(C(=O)O)N)[C@H](C(=O)O)N |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using Homoserine and D-Cysteine

One of the principal methods to prepare S-substituted homocysteine derivatives, including this compound, involves enzymatic catalysis using homoserine and cysteine substrates. Kanzaki et al. (1986) described a procedure where D-cysteine and L-homoserine are incubated with a specific enzyme system containing pyridoxal phosphate as a cofactor and potassium phosphate buffer at pH 8.0. The reaction mixture is maintained at 30°C, and D-cysteine and dithiothreitol (DTT) are fed intermittently to maintain substrate concentration and reduce disulfide bonds, respectively.

Reaction mixture composition example:

- 200 mM L-homoserine

- 10 mM D-cysteine

- 10 mM DTT

- 100 mM potassium phosphate buffer (pH 8.0)

- 0.1 mM pyridoxal phosphate

- Enzyme units: ~11.2 units (0.06 units/mg)

Reaction time: Approximately 6.5 hours for maximum product formation.

This enzymatic reaction yields D-allocystathionine (an S-substituted homocysteine derivative), which is closely related to this compound. The product is isolated by concentration under vacuum, followed by crystallization induced by ethanol addition.

Purification and Isolation

Purification involves chromatographic separation using ion-exchange resins:

- Dowex 1 x 2 (acetate form) column chromatography is used to separate the synthesized amino acid from reaction impurities.

- The column is washed with distilled water and eluted with 0.1 N acetic acid.

- The eluates containing the target amino acid are pooled and concentrated under vacuum.

- Crystallization is performed by adding ethanol to the concentrated solution, yielding pure crystalline S-substituted homocysteine derivatives.

Additional Chemical Treatments

- Desulfuration with Raney nickel can be used to remove sulfur atoms from synthesized derivatives for further characterization.

- Amino acid oxidase treatment helps confirm the configuration and purity of the synthesized compound.

- Reduction of homocystine to homocysteine by DTT prior to derivatization is essential for some purification steps.

Alternative Synthetic Routes

Although direct chemical synthesis of this compound is less commonly reported, related compounds such as S-(2-carboxyethyl)-L-cysteine have been synthesized by the reaction of L-cysteine with acrylic acid, followed by controlled oxidation. This approach may be adapted for the D-homocysteine analog by appropriate choice of starting materials and stereochemistry control.

Research Outcomes and Analytical Data

Yield and Conversion Rates

- Enzymatic synthesis yields approximately 28.3 mM (6.3 g/L) of D-allocystathionine after 6.5 hours.

- Conversion of L-homoserine and D-cysteine to the product is about 14% and 66%, respectively.

- Longer incubation times (up to 17 days) can increase yields for related S-substituted homocysteines to over 150 mM (31.7 g/L).

Structural and Stereochemical Confirmation

- Amino acid analysis after desulfuration and amino acid oxidase treatment confirms the stereochemistry and purity.

- Crystallization and X-ray diffraction analyses provide definitive structural data.

- Ion-exchange chromatography and polarimetry are used to assess epimeric purity.

Representative Data Table from Kanzaki et al. (1986)

| Compound | Concentration (mM) | Yield (g/L) | Conversion (%) | Notes |

|---|---|---|---|---|

| D-Allocystathionine | 28.3 | 6.3 | 66 (from D-cysteine) | After 6.5 hr incubation |

| L-Homolanthionine | 32.8 | 7.78 | 32.8 | After 15 hr incubation |

| Meso-Homolanthionine | 30.9 | 7.31 | 30.9 | After 15 hr incubation |

| S-Carboxyethyl-L-homocysteine | 153 | 31.7 | 76 | After 17 days incubation |

| S-Methylcarboxymethyl-L-homocysteine | 108 | 22.4 | - | After 23 days incubation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-Amino-2-carboxyethyl)-D-homocysteine can undergo oxidation to form cysteine sulfinic acid.

Reduction: It can be reduced to form homocysteine and serine.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Amino group can react with acylating agents, while the carboxyl group can react with alcohols in the presence of a dehydrating agent.

Major Products:

Oxidation: Cysteine sulfinic acid.

Reduction: Homocysteine and serine.

Substitution: Various acylated or esterified derivatives.

Scientific Research Applications

Based on the search results, here's what is known about compounds related to "S-(2-Amino-2-carboxyethyl)-D-homocysteine" and their applications:

1. Cystathionine

- Cystathionine, a modified amino acid, is enzymatically generated from homocysteine and serine . It functions as a metabolite in humans .

- L-cystathionine is generated from L-homocysteine and L-serine and is found in the brain, kidney, liver, and prostate .

- It participates in multiple metabolic pathways including glycine, serine, and threonine metabolism, and homocysteine degradation .

- Cystathionine is associated with conditions such as 3-phosphoglycerate dehydrogenase deficiency, cystathionine beta-synthase deficiency, and homocystinuria .

- Cystathionine can cause skin and eye irritation and may cause respiratory irritation .

2. S-(2-Carboxyethyl)-L-cysteine (β-CEC)

- β-CEC is found in plants and can be detected in human urine following exposure to acrylamide .

- β-CEC's structure is similar to S-carboxymethyl-l-cysteine (carbocisteine), a drug used for chronic obstructive pulmonary disease, believed to have mucolytic and antioxidant mechanisms .

- β-CEC and its sulfoxide (β-CECO) activate the antioxidant Nrf2 pathway . β-CEC, but not the sulfoxide, can induce amino acid stress signaling .

- β-CEC can enhance the cytotoxic effects of some elements like arsenic, cadmium, lead, and mercury, but it can also inhibit cytotoxic stress induced by certain drugs and nanoparticles .

3. S-Substituted L-Homocysteine Derivatives

- S-carboxyethyl-L-homocysteine can be formed from L-homoserine .

- Enzymatic syntheses of D-allocystathionine, L-homolanthionine, S-carboxyethyl-L-homocysteine, and S-methylcarboxymethyl-L-homocysteine from L-homoserine have been observed .

4. Homocysteine

Mechanism of Action

S-(2-Amino-2-carboxyethyl)-D-homocysteine exerts its effects primarily through its role in the transsulfuration pathway. It acts as an intermediate in the conversion of homocysteine to cysteine, which is essential for the synthesis of glutathione, a major antioxidant in the body. The molecular targets include enzymes like cystathionine beta-synthase and cystathionine gamma-lyase, which catalyze the formation and breakdown of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of S-(2-Amino-2-carboxyethyl)-D-homocysteine with structurally or functionally related compounds:

L-Cystathionine (S-[(2R)-2-Amino-2-carboxyethyl]-L-homocysteine)

- Molecular Formula : C₇H₁₄N₂O₄S

- CAS Number : 56-88-2

- Key Differences: Stereochemistry: L-configuration at chiral centers, critical for enzymatic recognition in the transsulfuration pathway . Biological Role: Essential intermediate in methionine-to-cysteine conversion; disruptions in its metabolism correlate with hyperhomocysteinemia and cardiovascular diseases . Applications: Used in metabolic studies and as a reference standard in clinical diagnostics .

- Physical Properties : Crystalline solid, stable at -20°C .

S-Adenosyl-L-homocysteine (SAH)

- Molecular Formula : C₁₄H₂₀N₆O₅S

- CAS Number : 979-92-0

- Key Differences: Structure: Contains an adenosine moiety linked via a sulfhydryl group, enabling its role as a methyltransferase inhibitor . Biological Role: Byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions; regulates epigenetic modifications . Applications: Studied in cancer research and neurodegenerative diseases due to its role in methylation balance .

Djenkolic Acid

- Molecular Formula : C₇H₁₄N₂O₄S₂

- CAS Number : 498-59-9

- Key Differences: Structure: Contains two sulfur atoms in a dithioacetal linkage; naturally occurring in legumes (e.g., Acacia species) . Biological Role: Non-proteinogenic amino acid linked to renal toxicity in humans when metabolized . Applications: Limited to phytochemical research and toxicity studies .

Deuterated Derivatives

- Examples: [²H₄]-S-(2-Amino-2-carboxyethyl)-L-homocysteine (CAS: 61949-06-2): Used as a stable isotope-labeled internal standard in mass spectrometry . [²H₈]-DL-Homocystine (CAS: 108641-82-3): Applied in metabolic flux analysis and pharmacokinetic studies .

- Key Differences :

Comparative Data Table

Notes

- Stereochemical Purity : Pharmacopeial standards (e.g., USP) enforce crystallinity and impurity tests for L-Cystathionine, ensuring clinical reliability .

- Isotopic Stability : Deuterated analogs require storage at -20°C to maintain chemical integrity .

- Plant Sources : Djenkolic acid’s presence in Acacia modesta highlights evolutionary adaptations in sulfur metabolism .

Biological Activity

S-(2-Amino-2-carboxyethyl)-D-homocysteine (D-Hcy) is a sulfur-containing amino acid derivative that plays a significant role in various biochemical processes, particularly in the transsulfuration pathway. This compound is notable for its involvement in the metabolism of sulfur-containing amino acids, specifically homocysteine and cysteine. This article provides a detailed overview of the biological activities of D-Hcy, including its metabolic roles, interactions with biomolecules, and implications for health.

Structural Characteristics

D-Hcy is characterized by the presence of an amino group, a carboxylic acid group, and a thiol group. Its molecular formula is , with a molecular weight of approximately 222.26 g/mol. The structural features enable D-Hcy to participate actively in various biochemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.26 g/mol |

| Melting Point | 281°C |

| Density | 1.43 g/cm³ |

Metabolic Role

D-Hcy serves as a precursor in the biosynthesis of cysteine through the transsulfuration pathway. It is synthesized from homocysteine and plays a crucial role in maintaining cellular levels of cysteine, which is essential for protein synthesis and antioxidant defense mechanisms. Research indicates that disturbances in this pathway can lead to elevated levels of homocysteine, associated with cardiovascular diseases and neurodegenerative disorders.

1. Cardiovascular Health

Elevated levels of homocysteine have been linked to cardiovascular diseases. D-Hcy's role in modulating homocysteine levels suggests it may have protective effects against cardiovascular damage. Studies show that D-Hcy can influence endothelial function and vascular tone, potentially reducing the risk of atherosclerosis .

2. Neurotoxicity

Research indicates that homocysteine can induce neurotoxicity through oxidative stress and DNA damage. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that exposure to homocysteine resulted in significant cytotoxicity and genotoxic stress, suggesting that D-Hcy may similarly affect neuronal health . Prolonged exposure to elevated homocysteine levels was shown to increase reactive oxygen species (ROS) production and trigger apoptotic pathways .

3. Excitatory Neurotransmitter Activity

Homocysteine and its derivatives, including D-Hcy, have been implicated in excitatory neurotransmission. They act on NMDA receptors, influencing neuronal excitability and potentially contributing to neurological symptoms associated with amino acid metabolism disorders . The excitatory action observed in animal models highlights the dual nature of D-Hcy as both a potential neuroprotective agent and a contributor to neurotoxicity under certain conditions.

Case Study 1: Homocysteine-Induced Neurotoxicity

In an experimental study, SH-SY5Y cells were exposed to varying concentrations of homocysteine (20–80 μM). Results indicated that higher concentrations led to significant reductions in cell viability over time, with notable increases in ROS production after five days . This study underscores the potential risks associated with elevated homocysteine levels.

Case Study 2: Cardiovascular Implications

A cohort study examining the relationship between serum homocysteine levels and cardiovascular events found that individuals with hyperhomocysteinemia had a higher incidence of cardiovascular diseases. The findings suggest that interventions targeting homocysteine metabolism may mitigate these risks .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying S-(2-Amino-2-carboxyethyl)-D-homocysteine in biological samples?

- Methodology : Enzymatic assays coupled with HPLC or LC-MS are widely used. For example, homocysteine hydrolase (EC 3.3.1.1) can hydrolyze related analogs like S-adenosylhomocysteine, and this principle can be adapted with D-stereochemistry-specific enzymes . Electrochemical sensors modified with cysteine dioxygenase or thiol-reactive probes (e.g., Ellman’s reagent) are also effective for detecting free thiol groups in homocysteine derivatives .

- Key Considerations : Ensure pH optimization (e.g., 1M HCl for stability) and use reducing agents like DTT to prevent oxidation during sample preparation .

Q. How does the stereochemistry (D vs. L form) of S-(2-Amino-2-carboxyethyl)-homocysteine affect its biochemical activity?

- Methodology : Compare enzymatic kinetics using stereospecific enzymes like cystathionine β-synthase (CBS) or γ-lyase. The L-form is a known intermediate in the transsulfuration pathway, while the D-form may require chiral chromatography (e.g., CSP-LC columns) to isolate and test activity .

- Key Considerations : Validate purity via TLC (>90%) and optical rotation measurements (e.g., +18–24° for L-forms in 1M HCl) to confirm stereochemical integrity .

Q. What are the primary metabolic pathways involving this compound?

- Methodology : Isotopic tracing (e.g., deuterated analogs like L-cystathionine-d4) can track incorporation into transsulfuration or remethylation pathways. In vitro assays with liver homogenates or recombinant enzymes (e.g., S-adenosylhomocysteine hydrolase) are critical for pathway mapping .

- Key Findings : The L-form is a precursor for cysteine synthesis; the D-form may act as a competitive inhibitor in these pathways due to stereospecific enzyme binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the role of this compound in oxidative stress models?

- Methodology :

Controlled Variables : Standardize redox conditions (e.g., O₂ levels, DTT concentration) to minimize artifact generation .

Cross-Validation : Use orthogonal methods (e.g., fluorometric thiol assays vs. LC-MS) to confirm results .

Model Systems : Compare outcomes in cell-free systems (eliminating cellular uptake biases) vs. in vivo models .

- Case Study : Elevated homocysteine in stroke models showed conflicting correlations with outcomes, resolved by stratifying data based on thrombolytic therapy timing .

Q. What experimental designs are optimal for studying isotopic analogs (e.g., deuterated this compound) in metabolic flux analysis?

- Methodology :

- Synthesis : Use deuterated precursors (e.g., L-homocysteine-3,3,4,4-d4) to synthesize labeled analogs via enzymatic transsulfuration .

- Detection : Employ high-resolution mass spectrometry (HRMS) with MRM transitions specific to deuterated fragments .

- Applications : Track sulfur metabolism in real-time using stable isotope-resolved metabolomics (SIRM) .

Q. How does this compound interact with S-adenosylhomocysteine hydrolase (SAHH), and what are the implications for inhibitor design?

- Methodology :

- Structural Studies : Use X-ray crystallography or cryo-EM to compare binding modes of D- vs. L-forms. The L-form’s (R)-configuration is critical for SAHH substrate recognition .

- Kinetic Analysis : Measure IC₅₀ values using recombinant SAHH and fluorogenic substrates (e.g., 7-deaza-adenosine analogs) .

- Key Insight : D-stereochemistry may reduce SAHH affinity, making it a potential scaffold for non-competitive inhibitors .

Q. What are the best practices for handling this compound in oxygen-sensitive experiments?

- Protocol :

Storage : Aliquot under argon at -20°C to prevent disulfide bond formation .

Buffers : Use degassed, DTT-supplemented buffers (e.g., 1–5 mM) and anaerobic chambers for in vitro assays .

Validation : Monitor purity via TLC or NMR post-experiment to confirm structural integrity .

Data Interpretation and Validation

Q. How can researchers differentiate between artifactual and genuine homocysteine derivative signals in complex matrices?

- Strategy :

- Blank Controls : Include matrix-matched blanks to identify background interference .

- Spike-Recovery : Add known quantities of deuterated internal standards (e.g., L-cystathionine-d4) to assess recovery rates .

- Cross-Platform Validation : Compare results from ELISA, LC-MS, and enzymatic assays to rule out platform-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.